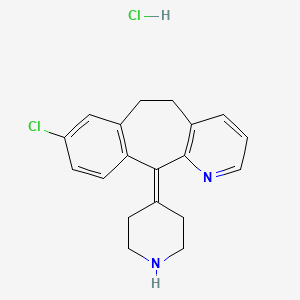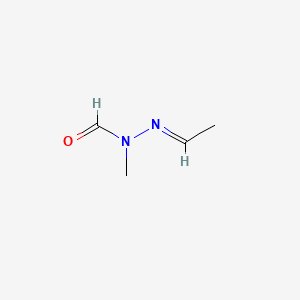
Stigmastenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stigmastenone is a naturally occurring steroidal compound with the molecular formula C29H48O and a molecular weight of 412.6908 g/mol . It is a derivative of stigmasterol and is found in various plant sources. This compound is known for its biological activities and has been the subject of numerous scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stigmastenone can be synthesized through the oxidation of stigmasterol. The process typically involves the use of oxidizing agents such as chromic acid or potassium permanganate under controlled conditions . The reaction is carried out in an organic solvent like acetone or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction of stigmasterol from plant sources, followed by its chemical oxidation. The extraction process includes solvent extraction, purification, and crystallization steps to isolate stigmasterol, which is then oxidized to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
Stigmastenone undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of more oxidized derivatives.
Reduction: Reduction of this compound can yield stigmasterol or other reduced forms.
Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: More oxidized steroids.
Reduction: Stigmasterol and other reduced steroids.
Substitution: Substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Stigmastenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in plant metabolism and its effects on various biological processes.
Mecanismo De Acción
The mechanism of action of stigmastenone involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in metabolic and signaling pathways. For example, this compound has been shown to influence the PI3K/Akt signaling pathway , which plays a crucial role in cell growth and survival . Additionally, it can induce apoptosis in cancer cells by generating mitochondrial reactive oxygen species .
Comparación Con Compuestos Similares
Stigmastenone is structurally similar to other steroidal compounds such as:
Stigmasterol: A precursor of this compound with similar biological activities.
Sitosterol: Another plant sterol with comparable properties.
Ergosterol: A fungal sterol with distinct biological functions.
Uniqueness
This compound is unique due to its specific oxidation state and the presence of a carbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
4736-55-4 |
|---|---|
Fórmula molecular |
C29H48O |
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
(5R,8R,9S,10S,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,19-22,24-27H,7,10-18H2,1-6H3/b9-8+/t20-,21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 |
Clave InChI |
RTLUSWHIKFIQFU-DALQDKCESA-N |
SMILES isomérico |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C |
SMILES canónico |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)C(C)C |
melting_point |
170 °C |
Descripción física |
Solid |
Solubilidad |
Very soluble in benzene, ethyl ether, ethanol Soluble in the usual organic solvents |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)
![(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B10753329.png)



![(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)








